N-(3,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide
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Overview
Description
N-(3,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a quinoline ring, a piperidine sulfonyl group, and a dimethylphenyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline ring, followed by the introduction of the piperidine sulfonyl group, and finally, the attachment of the dimethylphenyl group. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and electrophiles like halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dimethylphenyl)acetamide: Lacks the quinoline and piperidine sulfonyl groups.
2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide: Lacks the dimethylphenyl group.
Uniqueness
N-(3,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H29N3O3S2 |
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Molecular Weight |
483.7 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H29N3O3S2/c1-17-11-18(2)13-20(12-17)26-24(29)16-32-25-14-19(3)22-15-21(7-8-23(22)27-25)33(30,31)28-9-5-4-6-10-28/h7-8,11-15H,4-6,9-10,16H2,1-3H3,(H,26,29) |
InChI Key |
XKRNLJVIVZMZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCCC4)C(=C2)C)C |
Origin of Product |
United States |
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